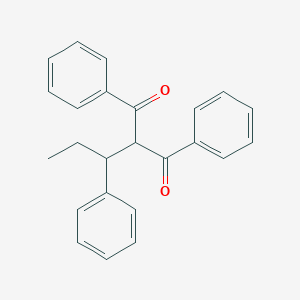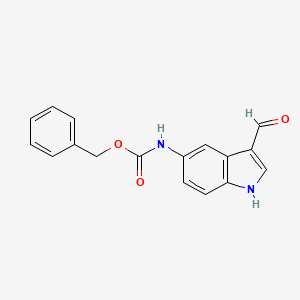
Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a benzyl group, a formyl group, and an indole moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate typically involves the reaction of benzylamine with 3-formylindole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For instance, the use of methanesulfonic acid as a catalyst and methanol as a solvent under reflux conditions can yield the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis systems could be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: 3-carboxy-1H-indole derivatives.
Reduction: 3-hydroxymethyl-1H-indole derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially leading to therapeutic effects. The formyl group can also participate in biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-formylindole: Lacks the benzyl group but shares the formyl and indole moieties.
Benzylamine: Contains the benzyl group but lacks the formyl and indole moieties.
Indole-3-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a carbonimidate group.
Uniqueness
Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate is unique due to its combination of benzyl, formyl, and indole groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6964-51-8 |
|---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
benzyl N-(3-formyl-1H-indol-5-yl)carbamate |
InChI |
InChI=1S/C17H14N2O3/c20-10-13-9-18-16-7-6-14(8-15(13)16)19-17(21)22-11-12-4-2-1-3-5-12/h1-10,18H,11H2,(H,19,21) |
InChI Key |
UPQCXWFVCCWWPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC3=C(C=C2)NC=C3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


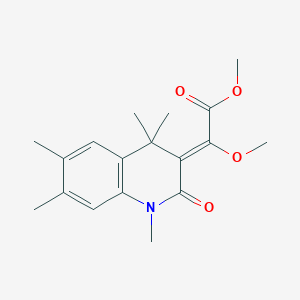

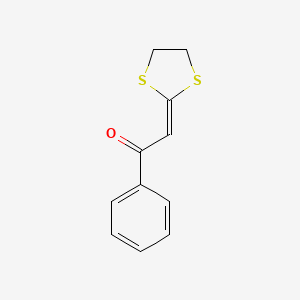
![[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone](/img/structure/B14723087.png)
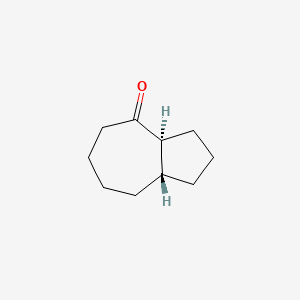
![N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14723097.png)
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3'-methyl-](/img/structure/B14723099.png)
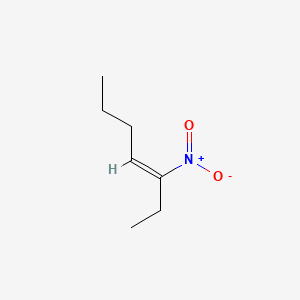
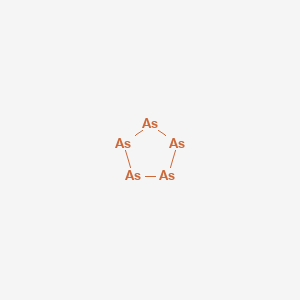
![9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione](/img/structure/B14723118.png)

